2',4'-Dichlorochalcone

Overview

Description

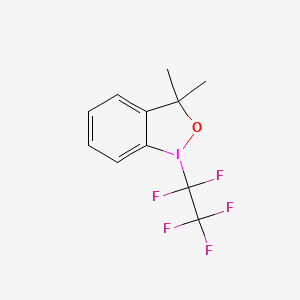

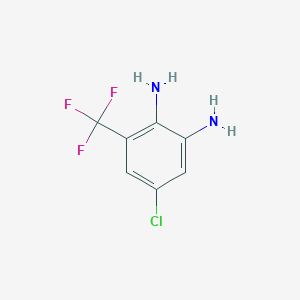

2’,4’-Dichlorochalcone is a derivative of chalcone, a class of flavonoids known for their diverse biological activities. The molecular formula of 2’,4’-Dichlorochalcone is C15H10Cl2O, and it is characterized by the presence of two chlorine atoms at the 2’ and 4’ positions on the phenyl ring .

Mechanism of Action

Target of Action

The primary targets of 2’,4’-Dichlorochalcone are the fungal pathogens Fusarium tricinctum and Trichothecium roseum . These pathogens are responsible for various plant diseases worldwide .

Mode of Action

2’,4’-Dichlorochalcone interacts with its targets by inhibiting their growth and pathogenicity . Specifically, it strongly inhibits the mycelial growth and conidial production of these pathogens . It also increases the cell membrane permeability and the accumulation of reactive oxygen species .

Biochemical Pathways

2’,4’-Dichlorochalcone affects the respiration pathway of the targeted pathogens. It significantly inhibits the total respiration rate and activates the cyanide-resistant respiratory pathway in both pathogens . The expression level of AOX, a key enzyme in the cyanide-resistant respiratory pathway, is enhanced .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2’,4’-Dichlorochalcone are not readily available, the molecular weight of 277.152 Da suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da typically have better absorption and distribution in the body.

Result of Action

The action of 2’,4’-Dichlorochalcone results in significant molecular and cellular effects. It increases the cell membrane permeability and the accumulation of reactive oxygen species in the targeted pathogens . This leads to a strong inhibition of the mycelial growth and conidial production . Furthermore, it significantly inhibits the expansion of potato dry rot from F. tricinctum and apple rot spot from T. roseum .

Action Environment

Biochemical Analysis

Cellular Effects

Some studies have shown that chalcones can have significant effects on various types of cells and cellular processes For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

It is known that the effects of chalcones can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dichlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 2’,4’-Dichlorochalcone are not extensively documented, the Claisen-Schmidt condensation remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichlorochalcone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized products.

Reduction: Reduction reactions can yield dihydrochalcones or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other biologically active compounds.

Medicine: Potential anticancer and anti-inflammatory properties are being explored.

Industry: Can be used in the development of coatings for plant products to control postharvest diseases.

Comparison with Similar Compounds

2’,4’-Dichlorochalcone is unique due to the presence of chlorine atoms at specific positions on the phenyl ring, which imparts distinct biological activities. Similar compounds include:

Chalcone: The parent compound with a basic structure of 1,3-diphenyl-2-propen-1-one.

2’,4’-Dimethoxychalcone: Similar structure but with methoxy groups instead of chlorine atoms.

Fluorinated Chalcones: Chalcones with fluorine atoms, exhibiting different biological activities.

These compounds share a common chalcone backbone but differ in their substituents, leading to variations in their biological and chemical properties.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHZJRXLVQTYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327155 | |

| Record name | 2',4'-dichlorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19738-89-7 | |

| Record name | 2',4'-dichlorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)

![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)

![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)

![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)

![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)